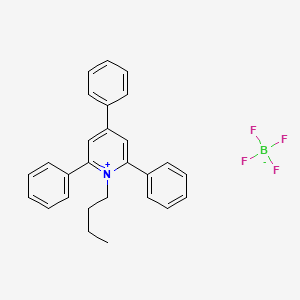

1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

Description

1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a pyridinium-based ionic liquid with a tetrafluoroborate (BF₄⁻) counterion. Its structure features a butyl chain at the 1-position and phenyl groups at the 2-, 4-, and 6-positions of the pyridinium ring. This compound is utilized in organic synthesis, catalysis, and materials science due to its tunable solubility, stability, and electronic properties .

Properties

IUPAC Name |

1-butyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N.BF4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJZYCWEPQLJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves the reaction of 2,4,6-triphenylpyridine with butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution. The resulting product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The positively charged nitrogen in the pyridinium ring enhances electrophilicity, making the compound susceptible to nucleophilic attack. Key observations include:

-

Ring-Opening Reactions : Under basic conditions, nucleophiles (e.g., hydroxide, amines) attack the C-2 or C-4 positions of the pyridinium ring, leading to ring-opening products. This reactivity is analogous to other pyridinium salts .

-

Butyl Group Stability : The quaternary butyl group remains stable under mild conditions but can undergo SN2 displacement with strong nucleophiles (e.g., iodide) at elevated temperatures.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| OH⁻ | Reflux in H₂O | 2,4,6-Triphenylpyridine derivative | |

| NH₃ | RT, MeCN | Aminated pyridine adduct |

Coordination Chemistry with Transition Metals

The compound participates in coordination chemistry, primarily through:

-

Cation-π Interactions : The electron-rich phenyl groups facilitate weak interactions with transition metals (e.g., Cu⁺, Ag⁺), stabilizing metal complexes in solution.

-

Anion Role : The tetrafluoroborate anion acts as a non-coordinating counterion, allowing cationic metal species to remain reactive in catalytic cycles .

Mechanistic Insight :

In Suzuki-Miyaura coupling, the ionic liquid stabilizes palladium intermediates via cation-π interactions, enhancing catalytic efficiency.

Anion Exchange Reactions

The tetrafluoroborate anion can be replaced with other anions to modulate physicochemical properties:

-

Metathesis with NaPF₆ : Yields 1-butyl-2,4,6-triphenylpyridin-1-ium hexafluorophosphate, which exhibits higher thermal stability (decomposition temperature: 280°C vs. 210°C for BF₄⁻).

-

Applications : Anion-swapped derivatives are used in battery electrolytes and CO₂ capture systems .

Key Research Findings

Scientific Research Applications

Applications in Organic Synthesis

Catalysis : This compound has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its ability to stabilize transition states makes it effective in promoting reactions such as Friedel-Crafts acylation and alkylation processes.

Ionic Liquids : Due to its ionic nature, 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is studied as a potential ionic liquid. Ionic liquids are known for their low vapor pressure and high thermal stability, making them suitable for use as solvents in chemical reactions and separations.

Electrochemical Applications

Electrolytes in Batteries : The compound has been investigated for its application as an electrolyte in lithium-ion batteries. Its ionic conductivity and electrochemical stability contribute to improved battery performance. Research indicates that using this compound can enhance the efficiency of ion transport within the battery system.

Sensors : The electrochemical properties of 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide also make it suitable for use in sensors. It can be incorporated into electrode materials to detect various analytes due to its ability to facilitate electron transfer reactions.

Material Science Applications

Nanocomposites : The compound has been explored for creating nanocomposites with enhanced mechanical and thermal properties. When combined with polymers or metal nanoparticles, it can improve the structural integrity and functionality of materials used in coatings and packaging.

Photonic Devices : Research has indicated potential applications in photonic devices where the unique electronic properties of this compound can be harnessed for light manipulation and signal processing.

Case Studies

- Organic Synthesis Research : A study published in the Journal of Organic Chemistry demonstrated the effectiveness of 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide as a catalyst for synthesizing substituted phenols through electrophilic aromatic substitution reactions. The results showed significant yields compared to traditional catalysts.

- Battery Performance Enhancement : In a study featured in Advanced Energy Materials, researchers evaluated the performance of lithium-ion batteries using this compound as an electrolyte. The findings revealed an increase in charge-discharge efficiency and cycle stability over conventional electrolytes.

- Nanocomposite Development : A paper published in Materials Science & Engineering highlighted the use of 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide in developing polymer nanocomposites for thermal insulation applications. The study reported improved thermal resistance and mechanical strength.

Mechanism of Action

The mechanism by which 1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide exerts its effects involves interactions with molecular targets and pathways. The pyridinium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in redox reactions and as a catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Chain Variations

- 1-(sec-Butyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (Compound 11): Synthesized via GP-3 reaction with 49% yield, lower than analogues with less steric hindrance (e.g., morpholinoethyl derivatives at 69% yield). The branched sec-butyl group introduces steric constraints, reducing reaction efficiency .

- 1-Octyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide: Features a longer octyl chain (C₈H₁₇), enhancing hydrophobicity. This improves solubility in non-polar solvents but may reduce compatibility in aqueous systems .

- 1-Cyclododecyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate :

Aromatic and Functionalized Substituents

- 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: The benzyl group enhances π-π interactions, making it suitable for self-assembly or surface-modified catalysis.

- Functionalized Derivatives (e.g., 1-(3-Methoxy-3-oxoprop-1-en-2-yl)) :

Thermal and Chemical Stability

- Dicationic Derivatives (e.g., 1,1’-(1,4-Phenylene)bis(2,4,6-triphenylpyridin-1-ium) ditetrafluoroborate): Bis-pyridinium precursors exhibit high thermal stability, enabling on-surface synthesis of nanographenes under ultra-high vacuum (UHV) conditions. This contrasts with mono-cationic analogues, which decompose at lower temperatures .

Application-Specific Performance

Biological Activity

1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a quaternary ammonium compound that has gained attention in various fields of research due to its unique biological activities. This article delves into its biological properties, including its pharmacological effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyridinium core substituted with three phenyl groups and a butyl chain. The tetrafluoroborate anion contributes to its ionic nature, affecting solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 485.32 g/mol |

| Chemical Formula | C30H24BF4N |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of the microbial cell membrane.

Cytotoxicity

Cytotoxicity assays reveal that 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can induce apoptosis in cancer cell lines. For instance, studies on human cancer cells have demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The IC50 values for different cancer cell lines are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The proposed mechanism of action for the cytotoxic effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the compound may interfere with cellular signaling pathways critical for cell survival.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triphenylpyridinium derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

Study 2: Cancer Cell Inhibition

In another investigation published in Cancer Letters, researchers assessed the effects of this compound on several cancer cell lines. The study confirmed its ability to induce apoptosis through mitochondrial pathways and highlighted its potential as a lead compound for further drug development.

Q & A

Q. What is the recommended synthetic route for 1-butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide, and how can reaction yields be optimized?

The compound can be synthesized via nucleophilic substitution by reacting 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols under controlled conditions. Key parameters include:

- Stoichiometry : Use a 1:1 molar ratio of pyrylium salt to β-aminoalcohol.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.

Yields exceeding 80% are achievable with optically pure β-aminoalcohols . Post-reaction isolation involves precipitation using diethyl ether and recrystallization from ethanol.

Q. What safety protocols are critical when handling this compound?

The compound is classified under GHS as:

- Acute Toxicity (Oral Category 4) : Use fume hoods and avoid ingestion.

- Skin Corrosion/Irritation (Category 1C) : Wear nitrile gloves and lab coats.

- Eye Damage (Category 1) : Employ safety goggles.

Storage requires airtight containers in dry, cool environments to prevent hydrolysis. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical attention .

Q. What analytical methods are essential for characterizing this pyridinium salt?

- NMR Spectroscopy : and NMR confirm substituent positions and counterion integrity.

- X-ray Crystallography : Resolves crystal packing and ion-pair interactions.

- Elemental Analysis : Validates purity (>98% for research-grade samples).

- Solubility Profiling : Test in solvents like DMSO, acetone, and water to guide experimental design .

Advanced Research Questions

Q. How do reaction conditions influence diastereomeric outcomes during cyclization of pyridinium intermediates?

Cyclization of 1-butyl-2,4,6-triphenylpyridinium salts with NaOH produces dihydropyridines with ~1:1 diastereomeric ratios. Variables impacting selectivity:

- Base Concentration : Dilute NaOH (0.1–0.5 M) favors kinetic control, reducing side products.

- Temperature : Lower temperatures (<25°C) slow equilibration, preserving diastereomer ratios.

- Solvent Polarity : Aqueous-organic biphasic systems (e.g., HO/CHCl) improve phase separation and product recovery .

Q. How can solubility discrepancies in tetrafluoroborate salts be systematically addressed?

Contradictions in solubility data often arise from:

- Impurity Effects : Trace solvents or moisture alter solubility. Use Karl Fischer titration to verify water content.

- Temperature Gradients : Measure solubility at fixed temperatures (±0.1°C) using gravimetric or UV-Vis methods.

- Counterion Interactions : Compare with structurally analogous salts (e.g., tetraphenylborates) to isolate anion-specific trends .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Acidic Conditions : Protonation of the pyridinium nitrogen enhances stability via resonance delocalization.

- Basic Conditions : Hydroxide ions deprotonate the butyl group, triggering ring-opening or decomposition.

Validate using pH-dependent stability studies (HPLC monitoring) and computational modeling (DFT calculations) .

Q. How can spectral data contradictions (e.g., unexpected 1H^1 \text{H}1H NMR shifts) be resolved?

- Dynamic Effects : Rotamers or conformational changes broaden signals. Use variable-temperature NMR.

- Ion Pairing : Counterion proximity deshields protons. Compare spectra in different solvents (DMSO-d vs. CDCl).

- Paramagnetic Impurities : Filter samples through activated charcoal or use EDTA to chelate metal contaminants .

Methodological Guidelines

8. Designing experiments to study ion-pairing effects in nonpolar solvents:

- Conductivity Measurements : Low conductivity in toluene confirms weak ion dissociation.

- FT-IR Spectroscopy : B-F stretching modes (~1050 cm) shift with anion-cation interactions.

- Molecular Dynamics Simulations : Model solvent-solute interactions using force fields like OPLS-AA .

9. Validating synthetic reproducibility across labs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.